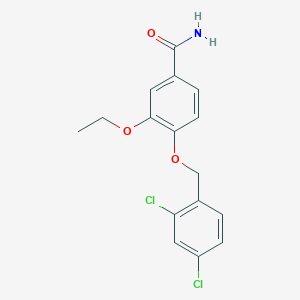

4-((2,4-Dichlorobenzyl)oxy)-3-ethoxybenzamide

Description

4-((2,4-Dichlorobenzyl)oxy)-3-ethoxybenzamide is a synthetic benzamide derivative characterized by a 2,4-dichlorobenzyl ether substituent at the 4-position, an ethoxy group at the 3-position, and a terminal benzamide moiety. Its molecular formula is C₁₆H₁₄Cl₂NO₃, with an average molecular mass of 341.184 g/mol and a monoisotopic mass of 340.026914 g/mol .

Properties

IUPAC Name |

4-[(2,4-dichlorophenyl)methoxy]-3-ethoxybenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15Cl2NO3/c1-2-21-15-7-10(16(19)20)4-6-14(15)22-9-11-3-5-12(17)8-13(11)18/h3-8H,2,9H2,1H3,(H2,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEXJBAUKQVQGIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C(=O)N)OCC2=C(C=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15Cl2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2,4-Dichlorobenzyl)oxy)-3-ethoxybenzamide typically involves the following steps:

Formation of 2,4-Dichlorobenzyl Chloride: This can be achieved by the chlorination of 2,4-dichlorotoluene using chlorine gas in the presence of a catalyst such as iron(III) chloride.

Preparation of 2,4-Dichlorobenzyl Alcohol: The 2,4-dichlorobenzyl chloride is then reacted with sodium hydroxide to form 2,4-dichlorobenzyl alcohol.

Formation of 4-((2,4-Dichlorobenzyl)oxy)-3-ethoxybenzaldehyde: The 2,4-dichlorobenzyl alcohol is reacted with 3-ethoxybenzaldehyde in the presence of a base such as potassium carbonate to form the desired aldehyde.

Synthesis of 4-((2,4-Dichlorobenzyl)oxy)-3-ethoxybenzamide: Finally, the aldehyde is converted to the benzamide by reacting it with ammonia or an amine in the presence of a dehydrating agent such as thionyl chloride

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of

Biological Activity

4-((2,4-Dichlorobenzyl)oxy)-3-ethoxybenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

- IUPAC Name : 4-((2,4-Dichlorobenzyl)oxy)-3-ethoxybenzamide

- CAS Number : 1706428-37-6

- Molecular Formula : C16H16Cl2N2O3

Synthesis

The synthesis of 4-((2,4-Dichlorobenzyl)oxy)-3-ethoxybenzamide typically involves the following steps:

-

Starting Materials :

- 2,4-Dichlorobenzyl alcohol

- 3-Ethoxybenzoic acid

- Coupling agents (e.g., DCC or EDC)

-

Reaction Conditions :

- The reaction is usually conducted in an organic solvent such as dichloromethane or DMF under reflux conditions.

- The final product is purified through recrystallization or column chromatography.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of benzamide derivatives, including 4-((2,4-Dichlorobenzyl)oxy)-3-ethoxybenzamide. It has shown significant activity against various bacterial strains and fungi.

| Compound | Target Organism | Inhibition Zone (mm) | Reference |

|---|---|---|---|

| 4-((2,4-Dichlorobenzyl)oxy)-3-ethoxybenzamide | Escherichia coli | 15 | |

| Staphylococcus aureus | 18 | ||

| Candida albicans | 20 |

The mechanism of action of this compound involves the inhibition of key enzymes in microbial pathways. For instance, it may interfere with the synthesis of nucleic acids or disrupt cell wall integrity.

Case Studies

-

Case Study on Antifungal Activity :

A series of benzamide derivatives were synthesized and evaluated for antifungal activity against Botrytis cinerea and other fungi. The results indicated that compounds similar to 4-((2,4-Dichlorobenzyl)oxy)-3-ethoxybenzamide exhibited potent fungicidal activities, outperforming traditional antifungal agents at specific concentrations . -

Toxicity Assessment :

In toxicity studies on zebrafish embryos, derivatives showed varied toxicity profiles. The compound's acute toxicity was classified as low, suggesting a favorable safety margin for further development .

Research Findings

Research has demonstrated that modifications to the benzamide structure can significantly enhance biological activity:

- Structural Variations : Altering substituents on the aromatic rings can lead to increased potency against specific pathogens.

- Bioisosterism : The incorporation of bioisosteric groups can improve pharmacokinetic properties while maintaining or enhancing biological efficacy.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Benzamide and Benzoic Acid Derivatives

4-[(2,4-Dichlorobenzyl)oxy]-3-ethoxybenzoic Acid

- Structure : Differs from the target compound by replacing the benzamide (-CONH₂) with a carboxylic acid (-COOH) group.

- Molecular Weight : 341.184 g/mol (identical to the benzamide derivative due to isosteric replacement) .

4-((2,4-Dichlorobenzyl)oxy)-3-methoxybenzyl Glycyrrhetinate (6a)

- Structure : Features a methoxy (-OCH₃) group instead of ethoxy (-OCH₂CH₃) and a glycyrrhetinate ester instead of benzamide.

- Yield : 68% in synthesis, indicating moderate reactivity under standard conditions .

- The glycyrrhetinate ester linkage may confer anti-inflammatory properties, as seen in triterpenoid derivatives .

Miconazole Nitrate

- Structure : Contains a 2,4-dichlorobenzyl ether and imidazole ring.

- Therapeutic Use : Antifungal agent targeting ergosterol synthesis .

- Comparison : While both compounds share the 2,4-dichlorobenzyl group, the benzamide in the target compound may reduce cytochrome P450 inhibition (a common side effect of imidazoles) .

Clofoctol

- Structure: 2-(2,4-Dichlorobenzyl)-4-(1,1,3,3-tetramethylbutyl)-phenol.

- Therapeutic Use : Bacteriostatic agent with affinity for lipid-rich bacterial membranes .

- Divergence: The target compound’s ethoxy-benzamide structure lacks Clofoctol’s phenolic hydroxyl group, which is critical for membrane disruption. This suggests different mechanisms of action .

Melting Points and Solubility

- 4-((2,4-Dichlorobenzyl)oxy)-3,5-dimethylbenzyl Glycyrrhetinate (6e) : Melting point = 71°C .

- 4-((2-Fluorobenzyl)oxy)-3-methoxybenzyl Glycyrrhetinate (6g) : Melting point = 85°C .

- Target Compound : Expected to have a melting point between 70–85°C based on analogous structures. Ethoxy groups may lower crystallinity compared to methoxy or methyl substituents .

Key Data Tables

Table 1: Physicochemical Comparison

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Melting Point (°C) |

|---|---|---|---|---|

| Target Compound | C₁₆H₁₄Cl₂NO₃ | 341.184 | 2,4-Cl₂-benzyl, ethoxy, benzamide | ~75 (estimated) |

| 4-[(2,4-Dichlorobenzyl)oxy]-3-ethoxybenzoic Acid | C₁₆H₁₄Cl₂O₄ | 341.184 | 2,4-Cl₂-benzyl, ethoxy, COOH | Not reported |

| 6a (Glycyrrhetinate derivative) | C₄₃H₅₆Cl₂O₆ | 764.85 | 2,4-Cl₂-benzyl, methoxy, ester | Not reported |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.